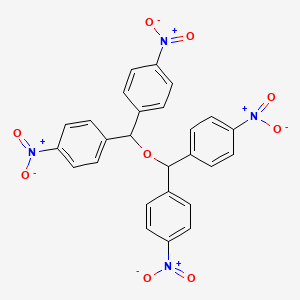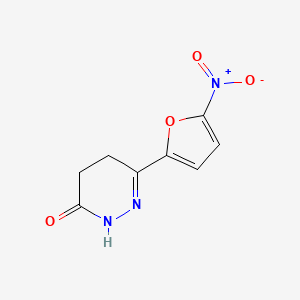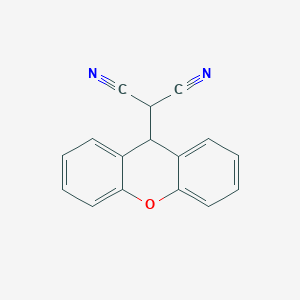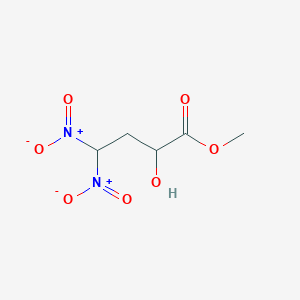
1,1',1'',1'''-(Oxydimethanetriyl)tetrakis(4-nitrobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) is a complex organic compound with the molecular formula C26H18N4O9 It is characterized by the presence of four nitrobenzene groups attached to a central oxydimethanetriyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) typically involves the reaction of 4-nitrobenzyl chloride with formaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrobenzyl chloride reacts with formaldehyde to form the desired compound. The reaction conditions usually include a solvent such as dichloromethane and a base like sodium hydroxide. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of 1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrosonium derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted nitrobenzene derivatives.
Applications De Recherche Scientifique
1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s ability to undergo electrophilic aromatic substitution also allows it to modify proteins and nucleic acids, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’,1’‘,1’‘’-(1,2-Ethanediylidene)tetrakis(4-nitrobenzene): Similar structure but with an ethanediylidene core instead of oxydimethanetriyl.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Contains four carboxyphenyl groups attached to a porphyrin core.
Uniqueness
1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) is unique due to its oxydimethanetriyl core, which provides distinct chemical properties and reactivity compared to similar compounds
Propriétés
Numéro CAS |
6337-32-2 |
|---|---|
Formule moléculaire |
C26H18N4O9 |
Poids moléculaire |
530.4 g/mol |
Nom IUPAC |
1-[bis(4-nitrophenyl)methoxy-(4-nitrophenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C26H18N4O9/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)39-26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16,25-26H |
Clé InChI |
CFNBBYGSZCDSGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])OC(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate](/img/structure/B14730230.png)

![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)



![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)



![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)

